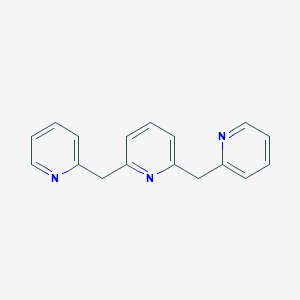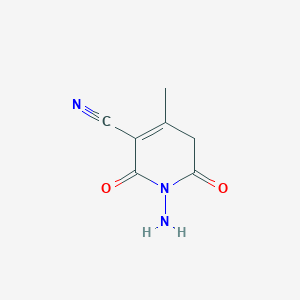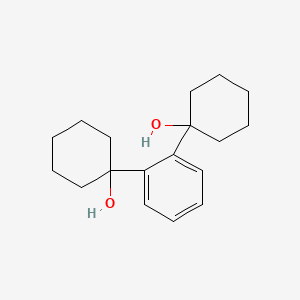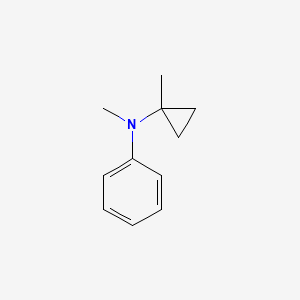![molecular formula C10H14Cl2O B14246077 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one CAS No. 477908-63-7](/img/structure/B14246077.png)
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(chloromethyl)bicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes two chloromethyl groups attached to a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high yields and control over stereochemistry . The reaction conditions often include the use of specific solvents and catalysts to facilitate the addition reactions.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octan-3-one: A similar compound without the chloromethyl groups, used in various organic synthesis applications.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure, used in similar synthetic applications.
Uniqueness
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one is unique due to the presence of the chloromethyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
477908-63-7 |
|---|---|
Molecular Formula |
C10H14Cl2O |
Molecular Weight |
221.12 g/mol |
IUPAC Name |
2,2-bis(chloromethyl)bicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H14Cl2O/c11-5-10(6-12)8-2-1-7(3-8)4-9(10)13/h7-8H,1-6H2 |
InChI Key |
DPEXZGNKTRWIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(=O)C2(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



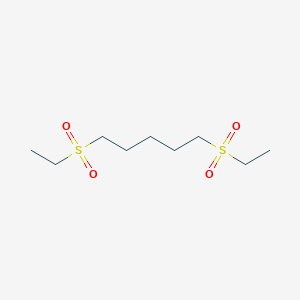
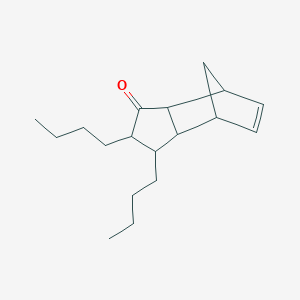
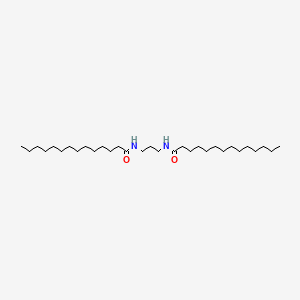
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
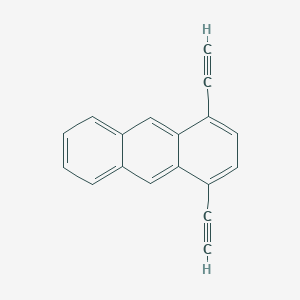
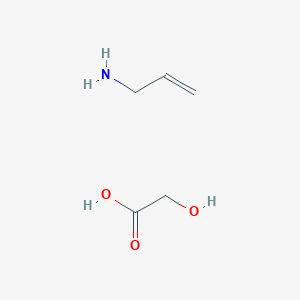
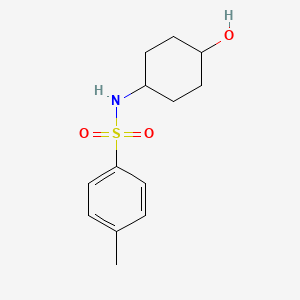
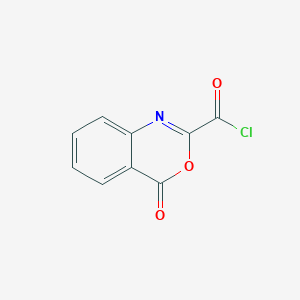
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
